molecular formula C9H12F3N3O B13325407 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13325407
M. Wt: 235.21 g/mol
InChI Key: AQHSMKLLCCFRAM-UHFFFAOYSA-N
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Description

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine is a chemical compound that features a trifluoroethyl group attached to an oxadiazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the oxadiazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: This compound also contains a trifluoroethyl group but differs in its core structure, featuring a pyridine ring instead of an oxadiazole-piperidine system.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: While this compound shares the trifluoroethyl group, it is primarily used as a reagent in organic synthesis rather than a standalone compound with specific applications.

Uniqueness

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to its combination of the oxadiazole and piperidine rings, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

2-piperidin-2-yl-5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)5-7-14-15-8(16-7)6-3-1-2-4-13-6/h6,13H,1-5H2

InChI Key

AQHSMKLLCCFRAM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)CC(F)(F)F

Origin of Product

United States

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